6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one
Description
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is a chromone derivative characterized by a nitro group at position 6 and a trifluoromethyl group at position 2 of its core structure (Fig. 1). Chromones are oxygen-containing heterocycles with diverse pharmacological applications, including anticancer, antioxidant, and anti-inflammatory activities. This compound is synthesized via nitration of 2-(trifluoromethyl)-4H-chromen-4-one using a nitration mixture (conc. H₂SO₄ and HNO₃) at 75°C for 1 hour . The intermediate 2-(trifluoromethyl)-4H-chromen-4-one is derived from 2-hydroxy acetophenone and trifluoroacetic anhydride in the presence of pyridine at 120°C . The nitro derivative serves as a precursor for reductive amination to generate bioactive aminochromen derivatives, which exhibit cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) and antioxidant properties .
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO4/c11-10(12,13)9-4-7(15)6-3-5(14(16)17)1-2-8(6)18-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHAMVUYZRUQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339248 | |
| Record name | 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309286-94-0 | |
| Record name | 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the reaction of 6-nitro-2-trifluoromethylchromone with various amines. For example, reactions with benzylamine, ethanolamine, and aniline yield different substituted products . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with different nucleophiles, leading to a variety of derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Addition Reactions: The compound can react with amines to form amino derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. Conditions may involve solvents like ethanol and mild heating.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Addition Reactions: Amines like benzylamine, ethanolamine, and aniline are commonly used.
Major Products Formed
Substitution Products: Various substituted chromones depending on the nucleophile used.
Reduction Products: Amino derivatives of the original compound.
Addition Products: Amino-substituted chromones.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is investigated for its role as a pharmacophore in drug design due to its promising biological activity. The compound's structure allows it to interact with various biological targets, which is crucial for developing new therapeutics.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines, such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, certain synthesized derivatives showed IC50 values of 22.09 µg/mL and 6.40 µg/mL, respectively, indicating potential as anticancer agents .
Biological Studies
Mechanism of Action
The mechanism of action involves the interaction of the nitro group with biological targets through redox reactions, while the trifluoromethyl group enhances lipophilicity, affecting distribution within biological systems. This dual functionality could enable the compound to modulate oxidative stress and inflammation pathways.
Antioxidant Activity
In vitro assays have shown that derivatives of this compound possess antioxidant properties. These compounds were tested using methods like DPPH radical scavenging and total antioxidant capacity assays, demonstrating significant activity against reactive oxygen species .
Material Science
The trifluoromethyl group in this compound imparts unique properties that can be exploited in developing new materials. The enhanced chemical stability and reactivity make it suitable for creating advanced materials with specific functionalities.
Case Studies
-
Cytotoxicity Evaluation
A study synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis, suggesting a mechanism worth exploring for therapeutic applications . -
Antioxidant Mechanisms
Research on the antioxidant properties highlighted the ability of these compounds to scavenge free radicals effectively. The findings suggest that the incorporation of the trifluoromethyl group enhances the electron-withdrawing effects, thereby improving the stability of radical intermediates formed during reactions with oxidants .
Mechanism of Action
The mechanism of action of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution in biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Chromone derivatives exhibit structural and functional diversity based on substituent patterns. Below is a detailed comparison of 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one with structurally related compounds:
Structural Analogs with Nitro Substituents
Key Insights :
- The trifluoromethyl group in the target compound increases electrophilicity and metabolic stability compared to phenyl analogs.
- Nitro groups at position 6 are critical for redox-mediated bioactivity , as seen in cytotoxicity studies .
Halogen-Substituted Derivatives
Key Insights :
- Halogen substituents (Br, Cl) enhance binding affinity to enzymatic targets (e.g., α-amylase) via halogen bonding .
- The trifluoromethyl group at position 2 maintains lipophilicity , aiding membrane permeability .
Trifluoromethyl-Containing Derivatives
Key Insights :
- The trifluoromethyl group improves target selectivity in enzyme inhibition (e.g., TNF-α) by modulating electronic and steric effects .
- Derivatives without CF₃ (e.g., hydroxyl-substituted analogs) prioritize antioxidant over cytotoxic activity .
Key Insights :
Biological Activity
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is a member of the chromone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an antioxidant. This article synthesizes current research findings, including synthesis methods, biological activity assessments, and structure-activity relationships (SAR) relevant to this compound.
Synthesis
The synthesis of this compound typically involves the nitration of 2-(trifluoromethyl)-4H-chromen-4-one. The synthetic routes often utilize electrophilic aromatic substitution reactions, yielding high purity and yield rates. For instance, one study reported yields between 87% to 96% when synthesizing related chromone derivatives using potassium carbonate and alkyl halides under optimized conditions .
Anticancer Activity
Recent studies have demonstrated that derivatives of chromones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : Compounds induce apoptosis by upregulating pro-apoptotic genes (e.g., P53 and Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2) and cyclin-dependent kinase 4 (CDK4) .
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1/S phase, leading to inhibited proliferation of cancer cells .
Table 1 summarizes the cytotoxic effects of selected chromone derivatives against human cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| This compound | A-549 | TBD | Cell cycle arrest |
| Other Derivative A | HCT116 | 22.09 | Apoptosis induction |
| Other Derivative B | MCF-7 | 6.40 ± 0.26 | Dual mechanism |
Note: TBD indicates that specific IC50 values for the compound are to be determined through further studies.
Antioxidant Activity
In addition to anticancer properties, chromone derivatives exhibit antioxidant activities. The DPPH radical scavenging assay has been employed to evaluate antioxidant potential, revealing that these compounds can effectively neutralize free radicals, thereby protecting cellular components from oxidative stress .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of chromone derivatives. Studies suggest that this group increases metabolic stability and lipid solubility, facilitating better interaction with biological targets .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with various targets, such as CDK4 and carbonic anhydrase isoforms. The trifluoromethyl group contributes to stronger hydrogen bonding interactions with target proteins, enhancing the overall efficacy of the compounds .
Case Studies
- Study on Prostate Cancer : A study evaluated the effects of a series of chromone derivatives on prostate cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction and cell cycle arrest mechanisms.
- Breast Cancer Research : Another investigation focused on breast cancer cell lines (MCF-7), where compounds showed promising results in inhibiting cell growth with low IC50 values compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or domino cyclization reactions. For example, AlCl₃-mediated cyclization of enaminones with nitro-substituted precursors has been used to generate chromenone scaffolds . Sodium azide (NaN₃) in tetrahydrofuran (THF) with AlCl₃ is effective for introducing tetrazole substituents, achieving yields up to 62% . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to mitigate side reactions like imine formation .
Q. How is the molecular structure of this compound validated, and what tools are essential for crystallographic analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural models using high-resolution data, addressing anisotropic displacement parameters and hydrogen bonding networks . ORTEP-III (via WinGX) visualizes thermal ellipsoids and validates geometry metrics (e.g., bond angles, torsions) . For non-crystalline samples, ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and HRMS confirm regiochemistry and nitro/trifluoromethyl positioning .
Q. What spectroscopic techniques are critical for characterizing intermediates and final products?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substituted nitro groups cause deshielding at δ 8.2–8.5 ppm) . ¹⁹F NMR detects trifluoromethyl groups (δ -60 to -70 ppm).
- HRMS : ESI-TOF confirms molecular ions (e.g., [M+H]⁺ with <5 ppm error) .
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the design of chromenone derivatives with enhanced bioactivity?
- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) predict binding affinities to target proteins (e.g., bacterial DNA gyrase). For example, pyrimidine-substituted chromenones show improved antibacterial activity when hydrophobic interactions with Trp86 (Staphylococcus aureus) are optimized . QSAR models using Hammett σ values for nitro/trifluoromethyl groups correlate electronic effects with MIC values .
Q. What experimental approaches resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., keto-enol tautomerism). Use variable-temperature NMR to detect exchange broadening. If X-ray data suggests planar geometry but NMR shows non-equivalent protons, consider disorder modeling in SHELXL or twinning analysis . For nitro group orientation, compare DFT-optimized structures (Gaussian 09) with experimental bond lengths .
Q. How are side reactions (e.g., conjugate additions) managed during functionalization of the chromenone core?
- Methodological Answer : Propargyl bromide reactions in DMF with K₂CO₃ may yield unintended Michael adducts. Monitor via TLC and quench intermediates with acetic acid . For silane-mediated amide couplings, avoid competing pathways (e.g., imine formation with aldehydes) by using inert atmospheres and low temperatures .
Q. What strategies validate the regioselectivity of electrophilic substitutions on the chromenone scaffold?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-nitration) tracks nitro group positioning. Competitive experiments with meta/para-directing groups (e.g., -OCH₃ vs. -CF₃) reveal electronic influences. LC-MS/MS fragmentation patterns differentiate isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
